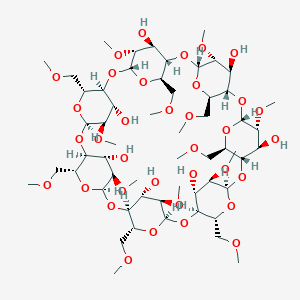

2,6-Di-O-methyl-beta-cyclodextrin

Description

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBSGBYSPTPKJ-UZMKXNTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311203 | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51166-71-3 | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51166-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptakis(2,6-O-dimethyl)beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051166713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DI-O-METHYL-.BETA.-CYCLODEXTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJP73E35O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Di-O-methyl-beta-cyclodextrin for Researchers, Scientists, and Drug Development Professionals

An Overview of a Versatile Excipient in Modern Pharmaceutics

2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a methylated derivative of beta-cyclodextrin (B164692), a cyclic oligosaccharide composed of seven glucose units. The methylation at the 2 and 6 positions of the glucose units enhances its aqueous solubility and alters its inclusion complexation characteristics compared to its parent molecule. This modification has established DIMEB as a valuable excipient in the pharmaceutical industry, primarily for its ability to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][3][4][5] This technical guide provides a comprehensive overview of DIMEB, including its physicochemical properties, synthesis, experimental protocols for its use, and its effects on cellular signaling pathways.

Physicochemical Properties

The utility of this compound in pharmaceutical formulations is largely dictated by its distinct physicochemical properties. The methylation of the hydroxyl groups on the beta-cyclodextrin molecule significantly impacts its solubility and complexation capabilities. A summary of its key quantitative properties is provided below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅₆H₉₈O₃₅[6][7] |

| Molecular Weight | 1331.36 g/mol [1][6][7] |

| CAS Number | 51166-71-3[1][2][6] |

| Appearance | White to faintly yellow crystalline powder[2][8][9] |

| Melting Point | 298-310 °C[1][2][4][9] |

| Boiling Point | 1203.6 ± 65.0 °C (Predicted)[1][2][4] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted)[4][8][9] |

| Water Solubility | Freely soluble in cold water (212.6 g/L); solubility decreases in boiling water.[1][2][9][10][11] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, and ethylene (B1197577) glycol; almost insoluble in cyclohexane (B81311) and ethyl acetate.[1] Soluble in DMSO and chloroform.[12] |

| Specific Optical Rotation | [α]²⁰/D +158 ± 3° (c=10% in H₂O)[11][13] |

| Degree of Substitution (DS) | Theoretically 14 (two methyl groups per seven glucose units). Commercial products are often mixtures with an average DS.[14][15] |

Synthesis and Preparation of Inclusion Complexes

The synthesis of this compound and its inclusion complexes with guest molecules are critical processes for its application in research and drug development. Below are generalized experimental protocols for these procedures.

Synthesis of this compound

The industrial synthesis of DIMEB typically involves the selective methylation of β-cyclodextrin. While various methods exist, a common approach involves the use of a methylating agent in the presence of a base.[14][16][17][18]

Generalized Protocol:

-

Drying of β-cyclodextrin: The starting material, β-cyclodextrin, is dried to remove residual water, which can interfere with the methylation reaction. This is typically achieved by heating under vacuum.[18]

-

Reaction Setup: The dried β-cyclodextrin is dissolved in an anhydrous organic solvent, such as N,N-dimethylformamide (DMF). A base, such as anhydrous barium oxide and barium hydroxide (B78521) or sodium hydroxide, is added to the solution.[14][17][18] The mixture is stirred and cooled to a specific temperature range, often between -10°C and 10°C.[17][18]

-

Methylation: A methylating agent, commonly dimethyl sulfate (B86663) or methyl iodide, is added dropwise to the reaction mixture while maintaining the temperature and stirring.[14][17][18] The reaction is allowed to proceed for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and the product is precipitated. The crude product is then purified, often through recrystallization or chromatography, to isolate the this compound.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Preparation of Drug-DIMEB Inclusion Complexes

The formation of inclusion complexes is central to the function of DIMEB as a drug carrier. Several methods are employed to achieve this, with the choice depending on the properties of the guest molecule.[3][19][20]

Common Methodologies:

-

Freeze-Drying (Lyophilization):

-

Dissolve both the drug and DIMEB in an appropriate aqueous solvent.

-

Stir the solution for a set period to allow for complex formation.

-

Freeze the solution rapidly.

-

Lyophilize the frozen solution under vacuum to remove the solvent, yielding a solid powder of the inclusion complex.[3][19] This method is particularly suitable for thermolabile drugs.

-

-

Co-precipitation:

-

Kneading Method:

-

Create a paste of DIMEB with a small amount of a hydroalcoholic solution.

-

Gradually add the drug to the paste and knead the mixture for a specified time.

-

The resulting solid mass is then dried and sieved.[3]

-

Characterization of Inclusion Complexes

Confirming the formation of an inclusion complex and characterizing its properties is crucial. A combination of analytical techniques is typically employed.

| Technique | Information Provided |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Changes in the characteristic vibrational bands of the drug molecule upon complexation, indicating its inclusion within the cyclodextrin (B1172386) cavity.[5][19] |

| X-Ray Diffraction (XRD) | Alteration of the crystalline structure of the drug. The sharp diffraction peaks of the crystalline drug are often reduced or absent in the diffractogram of the inclusion complex, indicating the formation of an amorphous solid dispersion.[19][22] |

| Differential Scanning Calorimetry (DSC) | The disappearance or shifting of the melting endotherm of the drug in the thermogram of the inclusion complex suggests that the drug is molecularly dispersed within the cyclodextrin.[3][19][21] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides direct evidence of inclusion complex formation in solution. Changes in the chemical shifts of the protons of both the drug and the cyclodextrin, particularly the inner protons of the cyclodextrin cavity (H-3 and H-5), confirm the presence of the drug within the cavity.[22][23] |

| Phase Solubility Studies | Determines the stoichiometry of the inclusion complex and its stability constant (Ks). An increase in the solubility of the drug with increasing concentrations of DIMEB is indicative of complex formation.[19][23] |

Impact on Cellular Signaling Pathways

Recent research has illuminated that the effects of this compound extend beyond simple drug solubilization, influencing cellular signaling pathways, primarily through its ability to extract cholesterol from cell membranes.

Cholesterol Depletion and Apoptosis

DIMEB is known to induce apoptosis in certain cell types at higher concentrations. This effect is linked to the depletion of cholesterol from lipid rafts in the plasma membrane. The disruption of these microdomains can trigger a cascade of signaling events leading to programmed cell death. One of the key pathways implicated is the PI3K-Akt-Bad signaling cascade.[24]

Signaling Pathway of DIMEB-Induced Apoptosis:

-

Cholesterol Depletion: DIMEB sequesters cholesterol from the lipid rafts of the cell membrane.

-

Inhibition of PI3K/Akt Pathway: The disruption of lipid rafts leads to the inhibition of the Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt (also known as Protein Kinase B).

-

Activation of Bad: Akt normally phosphorylates and inactivates the pro-apoptotic protein Bad. With the inhibition of Akt, Bad remains unphosphorylated and active.

-

Mitochondrial Disruption: Active Bad translocates to the mitochondria, where it promotes the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c into the cytosol initiates the activation of the caspase cascade, leading to the execution of apoptosis.[24]

DIMEB-Induced Apoptosis Signaling Pathway

Caption: Signaling pathway of apoptosis induced by DIMEB via cholesterol depletion.

Modulation of Other Signaling Pathways

The cholesterol-depleting effect of methylated cyclodextrins can also influence other signaling pathways. For instance, studies have shown that cholesterol depletion can activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.[25] This highlights the importance of considering the broader cellular effects of DIMEB, especially in the context of drug delivery to specific cell types or tissues.

Toxicity and Safety Considerations

While this compound is generally considered safe for pharmaceutical use, particularly as an excipient, its potential for cytotoxicity at higher concentrations warrants consideration. The primary mechanism of toxicity is related to its cholesterol-extracting properties, which can lead to membrane disruption and apoptosis.[24][26] The cytotoxic effects are concentration-dependent and can vary between different cell types.[26] It is crucial for researchers and drug developers to carefully evaluate the concentration of DIMEB used in their formulations to ensure a favorable safety profile.

References

- 1. 2,6-dimethyl Beta Cyclodextrin (dm-beta-cd) - Boiling Point: 1203.6 65.0 (predicted) at Best Price in Dalian | Dalian Handom Chemicals Co.,ltd. [tradeindia.com]

- 2. chembk.com [chembk.com]

- 3. oatext.com [oatext.com]

- 4. This compound | 51166-71-3 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. mpbio.com [mpbio.com]

- 7. GSRS [precision.fda.gov]

- 8. echemi.com [echemi.com]

- 9. lookchem.com [lookchem.com]

- 10. cyclodextrinnews.com [cyclodextrinnews.com]

- 11. This compound CAS#: 51166-71-3 [m.chemicalbook.com]

- 12. Cyclolab [cyclolab.hu]

- 13. Heptakis(2,6-di-O-methyl)-β-cyclodextrin - CAS-Number 51166-71-3 - Order from Chemodex [chemodex.com]

- 14. US5710268A - Process for the preparation of methylated cyclodextrin derivatives, and their use as solubilizers - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]

- 18. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 19. mdpi.com [mdpi.com]

- 20. iipseries.org [iipseries.org]

- 21. researchgate.net [researchgate.net]

- 22. onlinepharmacytech.info [onlinepharmacytech.info]

- 23. researchgate.net [researchgate.net]

- 24. Involvement of PI3K-Akt-Bad pathway in apoptosis induced by this compound, not 2,6-di-O-methyl-alpha-cyclodextrin, through cholesterol depletion from lipid rafts on plasma membranes in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cholesterol depletion by methyl-β-cyclodextrin enhances cell proliferation and increases the number of desmin-positive cells in myoblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Di-O-methyl-beta-cyclodextrin: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a methylated derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. The methylation at the 2 and 6 positions of each glucose unit imparts unique physicochemical properties, making it a valuable excipient in the pharmaceutical industry and a versatile tool in scientific research. This technical guide provides a comprehensive overview of the structure, properties, and common experimental methodologies used to characterize DIMEB and its inclusion complexes.

Structure and Core Properties

This compound is a toroidal-shaped molecule with a hydrophilic exterior and a hydrophobic inner cavity. This amphiphilic nature is central to its ability to form non-covalent inclusion complexes with a wide variety of guest molecules, thereby altering their physical and chemical properties.

The methylation of the hydroxyl groups at the C2 and C6 positions of the glucose units enhances its aqueous solubility and complexation efficiency compared to its parent molecule, beta-cyclodextrin.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Synonyms | DIMEB, Heptakis(2,6-di-O-methyl)-β-cyclodextrin |

| CAS Number | 51166-71-3 |

| Molecular Formula | C₅₆H₉₈O₃₅ |

| Molecular Weight | 1331.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 298-310 °C |

| Boiling Point | 1203.6 ± 65.0 °C (Predicted) |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) |

| Water Solubility | Freely soluble |

| Optical Rotation [α]D²⁰ | +155° to +165° (c=1, water) |

Inclusion Complex Formation and Stability

The primary function of DIMEB is the formation of inclusion complexes with hydrophobic "guest" molecules. This encapsulation can lead to significant improvements in the guest's aqueous solubility, stability, and bioavailability. The stability of these complexes is characterized by the stability constant (Kₛ), with higher values indicating a more stable complex.

Stability Constants of DIMEB Inclusion Complexes

The following table presents the stability constants of DIMEB with various guest molecules, providing a comparative view of its complexation capabilities.

| Guest Molecule | Stability Constant (Kₛ, M⁻¹) | Method | Reference |

| Mianserin Hydrochloride | 1.5 x 10³ | ITC | --INVALID-LINK-- |

| Phenol | - | DFT | --INVALID-LINK-- |

| Cholesterol | Forms 1:1 and 1:2 complexes | Solubility | --INVALID-LINK-- |

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize this compound and its inclusion complexes. Detailed methodologies for key experiments are provided below.

Phase Solubility Studies

Objective: To determine the stoichiometry and apparent stability constant (Kₛ) of a DIMEB-drug inclusion complex.

Methodology:

-

Prepare a series of aqueous solutions with increasing concentrations of this compound.

-

Add an excess amount of the guest drug to each DIMEB solution.

-

Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Filter the suspensions to remove the undissolved drug.

-

Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Plot the concentration of the dissolved drug against the concentration of DIMEB.

-

Analyze the phase solubility diagram to determine the stoichiometry and calculate the stability constant using the Higuchi-Connors equation.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of binding, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Prepare a solution of the guest molecule in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.

-

Perform a series of small, sequential injections of the DIMEB solution into the guest solution while monitoring the heat change.

-

Integrate the heat change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of the inclusion complex and identify the specific interactions between the host and guest molecules.

Methodology:

-

Acquire ¹H NMR spectra of the free guest, free this compound, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O).

-

Analyze the chemical shift changes of the protons of both the host and guest upon complexation. Protons of the guest molecule that are located inside the DIMEB cavity will typically show a significant upfield or downfield shift.

-

Perform 2D NMR experiments, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), to identify through-space correlations between the protons of the host and guest, providing direct evidence of inclusion.

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal properties of the inclusion complex and confirm its formation in the solid state.

Methodology:

-

Accurately weigh small amounts of the free guest, free this compound, their physical mixture, and the prepared inclusion complex into separate DSC pans.

-

Heat the samples at a constant rate under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The disappearance or shifting of the melting endotherm of the guest molecule in the thermogram of the inclusion complex indicates its encapsulation within the DIMEB cavity.

Biological Interactions: Cholesterol Depletion and Signaling Pathways

This compound is widely used in cell biology to manipulate cellular cholesterol levels. Its ability to extract cholesterol from cell membranes can disrupt lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling.

The extraction of cholesterol by DIMEB can modulate the activity of various signaling pathways, including those involved in cell proliferation, survival, and inflammation. For instance, the disruption of lipid rafts can affect the function of transmembrane receptors and downstream signaling molecules that are localized to these domains.

Conclusion

This compound is a highly versatile and valuable molecule for researchers, scientists, and drug development professionals. Its unique structural and physicochemical properties, particularly its enhanced solubility and complexation ability, make it an effective tool for improving the delivery and efficacy of a wide range of active compounds. A thorough understanding of its characteristics and the application of appropriate analytical techniques are essential for its successful utilization in research and pharmaceutical development. The experimental protocols and data presented in this guide serve as a foundational resource for the comprehensive characterization and application of this important cyclodextrin (B1172386) derivative.

A Technical Guide to the Synthesis and Purification of 2,6-Di-O-methyl-beta-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB), a crucial excipient in the pharmaceutical industry. This document details prevalent synthesis methodologies, purification protocols, and analytical characterization, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.

Introduction

This compound is a derivative of beta-cyclodextrin (B164692), a cyclic oligosaccharide composed of seven glucose units. The methylation at the 2 and 6 positions of each glucose monomer significantly enhances its aqueous solubility and its ability to form inclusion complexes with a wide range of guest molecules.[1] These properties make it an invaluable tool in drug delivery, improving the bioavailability, stability, and taste-masking of active pharmaceutical ingredients.[2][3] The synthesis of DIMEB, however, often results in a mixture of isomers with varying degrees of methylation.[2][4] Therefore, robust and well-characterized synthesis and purification protocols are paramount to ensure the desired product quality and performance.

Synthesis of this compound

The selective methylation of the hydroxyl groups at the C2 and C6 positions of beta-cyclodextrin is the primary objective in the synthesis of DIMEB.[1] Two main methods have been established for this purpose: the Barium Oxide/Hydroxide (B78521) method and the Alkali Metal Hydroxide method.[1]

Synthesis Methods and Quantitative Data

The choice of synthesis method can impact the yield, purity, and scalability of the production of this compound. The following tables summarize the key quantitative parameters for the two most common methods.

Table 1: Barium Oxide/Hydroxide Promoted Methylation - Reaction Parameters [1][5]

| Parameter | Value |

| Starting Material | Dried β-cyclodextrin |

| Drying Temperature | 90 - 130 °C |

| Drying Time | 2 - 15 hours |

| Methylating Agent | Methyl sulfate (B86663) |

| Base | Anhydrous barium oxide and barium hydroxide |

| Solvent | N,N-dimethylformamide (DMF) |

| Initial Reaction Temperature | -10 to 10 °C |

| Subsequent Reaction Temperature | 20 - 30 °C |

| Reaction Time | 20 - 60 hours |

Table 2: Alkali Metal Hydroxide Promoted Methylation - Reaction Parameters [6][7]

| Parameter | Value |

| Starting Material | Anhydrous β-cyclodextrin |

| Methylating Agent | Dimethyl sulfate |

| Base | Sodium hydroxide (powdered) |

| Solvent | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) |

| Reaction Temperature | -10 to 0 °C |

| Reaction Time | Several hours (monitored by TLC) |

| Reported Product Composition | ~70% desired product, ~30% higher or lower methylated species |

Experimental Protocols

The following are detailed experimental protocols for the laboratory-scale synthesis of this compound.

Method 1: Barium Oxide/Hydroxide Promoted Methylation [1][5]

-

Drying of β-cyclodextrin: Dry the required amount of β-cyclodextrin in a vacuum oven at 110-130°C for at least 4 hours to achieve a water loss of 3-20%.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous barium oxide, barium hydroxide, and N,N-dimethylformamide. Stir the mixture until a homogeneous suspension is formed.

-

Cooling: Cool the reaction mixture to a temperature between -10°C and 10°C using an appropriate cooling bath.

-

Addition of β-cyclodextrin: Add the dried β-cyclodextrin to the reaction mixture in portions while maintaining the temperature.

-

Addition of Methylating Agent: Add methyl sulfate dropwise to the reaction mixture through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below -5°C.

-

Reaction: After the complete addition of methyl sulfate, maintain the reaction at a temperature between -10°C and 0°C for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Warming: Gradually allow the reaction mixture to warm to room temperature (20-30°C) and continue stirring for 20-60 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the cautious addition of an aqueous ammonia (B1221849) solution to decompose any unreacted methyl sulfate.

-

Extraction: Extract the product with chloroform (B151607) or dichloromethane.

-

Washing: Wash the organic layer sequentially with a salt solution and then with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous residue.

Method 2: Alkali Metal Hydroxide Promoted Methylation [6][7]

-

Dissolution of β-cyclodextrin: Dissolve anhydrous β-cyclodextrin in absolute dimethylformamide in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cooling: Cool the solution to approximately -7°C with vigorous stirring.

-

Addition of Base: Add powdered sodium hydroxide in portions over a period of about 10 minutes, ensuring the temperature remains between -7°C and -5°C.

-

Addition of Methylating Agent: Add freshly distilled dimethyl sulfate dropwise over approximately 15 minutes, maintaining the reaction temperature in the range of -7°C to -5°C.

-

Reaction: Continue stirring the mixture for a further 4 hours at a temperature of -3°C to -5°C. Monitor the progress of the methylation reaction using TLC.

-

Quenching: Stop the reaction by adding an aqueous ammonia solution. The reaction mixture may be heated to about 80°C to ensure the complete removal of excess dimethyl sulfate.

-

Work-up and Purification: Proceed with extraction and purification as described in the Barium Oxide/Hydroxide method.

Synthesis Workflow Diagram

Caption: Experimental workflow for the 2,6-di-O-methylation of β-cyclodextrin.

Purification of this compound

The crude product obtained from the synthesis is a mixture of the desired this compound and other methylated byproducts.[4] Purification is essential to achieve a high isomeric purity. The most common purification method is recrystallization, which leverages the unique solubility properties of the target compound.[1][6] Chromatographic methods can also be employed for higher purity requirements.[6]

Purification Method: Recrystallization

Heptakis(2,6-di-O-methyl)-β-cyclodextrin exhibits the unusual property of being soluble in cold water and insoluble in hot water.[1][6] This characteristic is exploited for its purification.

Experimental Protocol: Recrystallization from Water [6][8]

-

Dissolution: Dissolve the crude product in a minimal amount of cold deionized water with stirring.

-

Heating: Heat the solution. As the temperature increases, the this compound will precipitate out of the solution.

-

Isolation: Collect the precipitated product by hot filtration.

-

Washing: Wash the collected crystals with a small amount of hot water to remove any remaining soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Table 3: Recrystallization Parameters

| Parameter | Value |

| Solvent | Water |

| Dissolution Temperature | Cold |

| Precipitation Temperature | Hot |

| Isolation Method | Hot filtration |

Purification Workflow Diagram

Caption: Purification workflow for 2,6-Di-O-methyl-β-cyclodextrin by recrystallization.

Characterization

The final product should be characterized to confirm its identity, purity, and degree of methylation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the this compound and to quantify the presence of any over- or under-methylated byproducts.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the methylated cyclodextrin (B1172386) and determining the average degree of substitution.[9][10] The chemical shifts of the methyl protons and the anomeric protons can provide detailed information about the methylation pattern.

Table 4: Analytical Characterization Techniques

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of isomers |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, determination of degree of substitution |

| Thin-Layer Chromatography (TLC) | Reaction monitoring |

Troubleshooting and Optimization

The synthesis of this compound can be challenging, with the potential for the formation of a complex mixture of products. Careful control of reaction parameters is crucial for success.

Table 5: Common Issues and Solutions in Synthesis [1]

| Issue | Potential Cause | Suggested Solution |

| Presence of Over-methylated Byproducts | - High reaction temperature- Excess methylating agent | - Maintain reaction temperature at or below 0°C- Carefully control the stoichiometry of the methylating agent |

| Presence of Under-methylated Byproducts | - Insufficient methylating agent- Short reaction time | - Ensure the correct molar ratio of the methylating agent- Extend the reaction time and monitor by TLC |

| Difficult Purification | - Complex mixture of byproducts- Ineffective recrystallization | - Optimize reaction conditions to minimize byproduct formation- Consider column chromatography for purification if recrystallization is insufficient |

Troubleshooting Logic Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Heptakis(2,6-di-O-methyl)-β-cyclodextrin - CAS-Number 51166-71-3 - Order from Chemodex [chemodex.com]

- 4. researchgate.net [researchgate.net]

- 5. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. US4542211A - Process for the manufacture of heptakis-[2,6-di-O-methyl]-beta-cyclodextrin - Google Patents [patents.google.com]

- 7. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]

- 8. mt.com [mt.com]

- 9. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. icmpp.ro [icmpp.ro]

Unveiling 2,6-Di-O-methyl-beta-cyclodextrin: A Technical Guide for Researchers

An in-depth exploration of the molecular characteristics, synthesis, and multifaceted applications of 2,6-Di-O-methyl-beta-cyclodextrin, tailored for researchers, scientists, and professionals in drug development.

This compound (DIMEB) is a chemically modified cyclic oligosaccharide derived from beta-cyclodextrin. This modification, involving the methylation of hydroxyl groups at the 2 and 6 positions of the glucopyranose units, imparts unique physicochemical properties that render it a valuable excipient in a wide array of scientific and industrial applications, most notably in pharmaceutical formulations. Its enhanced aqueous solubility and ability to form stable inclusion complexes with a variety of lipophilic guest molecules make it a critical tool for improving the bioavailability, stability, and delivery of poorly soluble drugs.

Core Molecular and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quantitative overview for formulation and research purposes.

| Property | Value | References |

| Chemical Formula | C₅₆H₉₈O₃₅ | [1][2][3] |

| Molecular Weight | 1331.36 g/mol | [1][2][3] |

| CAS Number | 51166-71-3 | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [4][5] |

| Solubility in Water | High | [6] |

| Melting Point | 298-310 °C | [4] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is a crucial process that dictates its purity and suitability for various applications. The most common method involves the selective methylation of beta-cyclodextrin.

Experimental Protocol: Synthesis via Methylation

This protocol outlines a general laboratory-scale synthesis of this compound.

Materials:

-

Anhydrous β-cyclodextrin

-

Anhydrous Dimethylformamide (DMF)

-

Powdered Sodium Hydroxide (B78521) (NaOH)

-

Dimethyl Sulfate (B86663) (DMS)

-

Aqueous Ammonia (B1221849) solution

-

Trichloromethane

-

Deionized water

Procedure:

-

Dissolution: Dissolve anhydrous β-cyclodextrin in anhydrous DMF in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cooling: Cool the solution to a temperature between -10 °C and 0 °C.[7]

-

Basification: Gradually add powdered sodium hydroxide to the cooled solution while stirring vigorously.[7]

-

Methylation: Add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature within the specified range. The progress of the methylation can be monitored by thin-layer chromatography.[7]

-

Quenching: Once the reaction is complete, quench the reaction by adding an aqueous ammonia solution.

-

Extraction: Extract the product from the reaction mixture using trichloromethane.

-

Washing and Neutralization: Wash the organic phase with brine and then with deionized water until neutral.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous residue.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Experimental Protocol: Characterization

The identity and purity of the synthesized this compound are typically confirmed using spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[8]

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons in the glucopyranose units and the methyl groups confirm the structure and the degree of substitution.[4][8][9]

2. High-Performance Liquid Chromatography (HPLC):

-

Method: A reversed-phase HPLC method can be employed to assess the purity of the compound and to separate it from other methylated homologues.

-

Mobile Phase: A suitable gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is commonly used.[9]

Mechanism of Action in Drug Delivery: Cholesterol Extraction

A key mechanism by which this compound enhances the cellular uptake of drugs is through the extraction of cholesterol from the plasma membrane. This process transiently increases membrane fluidity and permeability.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. Preparation of heptakis(2,6-di-O-ethyl)-beta-cyclodextrin and its nuclear magnetic resonance spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zh-cyclodextrins.com [zh-cyclodextrins.com]

- 6. icmpp.ro [icmpp.ro]

- 7. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]

- 8. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 9. Structural characterization of methyl-β-cyclodextrins by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy and effect of their isomeric composition on the capillary electrophoresis enantioseparation of daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,6-Di-O-methyl-beta-cyclodextrin (DM-β-CD): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-di-O-methyl-beta-cyclodextrin (DM-β-CD), a methylated derivative of β-cyclodextrin. DM-β-CD is a valuable excipient in the pharmaceutical industry, primarily utilized to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3][4][5] This document collates quantitative and qualitative solubility data in aqueous and organic solvents, details relevant experimental methodologies, and presents visual workflows pertinent to its application in drug development.

Core Concepts: Understanding DM-β-CD Solubility

DM-β-CD is a cyclic oligosaccharide consisting of seven glucopyranose units linked by α-1,4-glycosidic bonds, with methyl groups substituting the hydroxyl groups at the 2 and 6 positions of each glucose unit.[4][5] This methylation significantly alters the parent β-cyclodextrin's properties, most notably its solubility. The introduction of methyl groups disrupts the intramolecular hydrogen bonding that limits the aqueous solubility of the parent β-cyclodextrin, thereby increasing its hydrophilicity and aqueous solubility.[6] However, the degree and pattern of methylation can influence its solubility characteristics.

The primary mechanism by which DM-β-CD enhances the solubility of lipophilic drugs is through the formation of inclusion complexes.[1][2] The toroidal shape of DM-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. This structure allows it to encapsulate a wide variety of poorly soluble "guest" molecules within its cavity, forming a host-guest complex that has a significantly higher aqueous solubility.[7]

Quantitative Solubility Data

The solubility of DM-β-CD has been determined in various solvents. The following tables summarize the available quantitative data.

Table 1: Solubility of DM-β-CD in Aqueous Solution

| Temperature | Solubility (g/L) | Source(s) |

| Cold Water | 212.6 | [8][9][10] |

| Room Temperature | > 500 | [11] |

| 100°C | < 10 | [11] |

Note: The term "cold water" is as cited in the source. Room temperature is generally considered to be 20-25°C. The decrease in solubility at higher temperatures is a known characteristic of some methylated cyclodextrins.

Table 2: Solubility of DM-β-CD in Organic Solvents at 25°C

| Solvent | Solubility ( g/100 cm³) | Source(s) |

| Methanol | > 2 | [11] |

| Chloroform | > 10 | [11] |

| DMSO | > 50 | [11] |

| Ethanol | Soluble | [12] |

| Ethylene Glycol | Soluble | [12] |

| Pyridine | Soluble | [13] |

| Acetone | Soluble | - |

| Tetrahydrofuran | Soluble | - |

| Cyclohexane | Almost Insoluble | [12] |

| Ethyl Acetate | Almost Insoluble | [12] |

Note: For some solvents, only qualitative solubility data is available in the reviewed literature. "Soluble" indicates that DM-β-CD dissolves in the solvent, but a precise quantitative value was not provided.

Experimental Protocols

Determination of Intrinsic Solubility (Shake-Flask Method)

The intrinsic solubility of DM-β-CD can be determined using the well-established shake-flask method.[14][15][16][17]

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of DM-β-CD is added to a known volume of the solvent (e.g., water or an organic solvent) in a sealed container, typically a glass vial or flask.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[14][18]

-

Phase Separation: The undissolved DM-β-CD is separated from the saturated solution by filtration (using a filter with a pore size that does not retain the dissolved solute, e.g., 0.45 µm) or centrifugation.[16][17]

-

Quantification: The concentration of DM-β-CD in the clear, saturated solution is determined using a suitable analytical technique. Given that DM-β-CD lacks a chromophore, techniques such as refractive index detection coupled with high-performance liquid chromatography (HPLC-RI) or evaporative light scattering detection (HPLC-ELSD) can be employed. Alternatively, gravimetric analysis after solvent evaporation can be used.

-

Data Analysis: The solubility is expressed as the concentration of DM-β-CD in the saturated solution, typically in units of g/L or mg/mL.

Phase Solubility Studies (Higuchi-Connors Method)

Phase solubility studies are crucial for characterizing the interaction between a drug and a cyclodextrin (B1172386) and for determining the stoichiometry and stability constant of the inclusion complex.[17]

Methodology:

-

Preparation of Cyclodextrin Solutions: A series of aqueous solutions with increasing concentrations of DM-β-CD are prepared.

-

Addition of Excess Drug: An excess amount of the poorly soluble drug is added to each DM-β-CD solution.

-

Equilibration: The suspensions are sealed and agitated at a constant temperature until equilibrium is achieved (typically 24-72 hours).

-

Sample Collection and Analysis: Aliquots are withdrawn from each suspension, filtered to remove the undissolved drug, and the concentration of the dissolved drug is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: A phase solubility diagram is constructed by plotting the total concentration of the dissolved drug against the concentration of DM-β-CD. The type of curve obtained (e.g., A-type, B-type) provides information about the nature of the inclusion complex.[10] For a 1:1 complex exhibiting an AL-type profile (linear increase in solubility), the stability constant (Ks) can be calculated from the slope of the line and the intrinsic solubility of the drug (S0).[16]

Visualization of Key Processes

Experimental Workflow for Drug-DM-β-CD Inclusion Complexation

The following diagram illustrates a typical workflow for the preparation and characterization of a drug-DM-β-CD inclusion complex, a fundamental process in leveraging DM-β-CD for drug delivery.

Caption: A flowchart illustrating the key stages in the preparation, characterization, and evaluation of drug-DM-β-CD inclusion complexes.

Mechanism of Cellular Cholesterol Depletion by Methylated-β-Cyclodextrins

DM-β-CD and other methylated β-cyclodextrins are widely used in cell biology research to deplete cholesterol from cellular membranes, which is crucial for studying the role of cholesterol in various cellular processes.

Caption: A diagram illustrating the process of cholesterol extraction from the plasma membrane by DM-β-CD.

Conclusion

This compound is a highly versatile excipient with a well-established role in enhancing the solubility and delivery of challenging drug molecules. Its unique solubility profile in both aqueous and organic media, coupled with its ability to form stable inclusion complexes, makes it an invaluable tool for pharmaceutical scientists and drug development professionals. A thorough understanding of its solubility characteristics and the experimental methods for its characterization is essential for its effective application in modern drug formulation.

References

- 1. Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin: A water-soluble cyclodextrin derivative with low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpionline.org [jpionline.org]

- 3. This compound | 51166-71-3 [chemicalbook.com]

- 4. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 5. oatext.com [oatext.com]

- 6. lookchem.com [lookchem.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. This compound CAS#: 51166-71-3 [m.chemicalbook.com]

- 9. 2,6-Dimethyl Beta Cyclodextrin (DM-Beta-CD) Latest Price, 2,6-Dimethyl Beta Cyclodextrin (DM-Beta-CD) Exporter [handomchemical.com]

- 10. cyclodextrinnews.com [cyclodextrinnews.com]

- 11. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. sciensage.info [sciensage.info]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. Cholesterol depletion by methyl-β-cyclodextrin augments tamoxifen induced cell death by enhancing its uptake in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal and Chemical Stability of 2,6-Di-O-methyl-beta-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB), a crucial parameter for its application in pharmaceutical formulations and other scientific research. This document synthesizes available data on its degradation profile under various stress conditions, outlines detailed experimental protocols for stability assessment, and visualizes key workflows and concepts.

Introduction to this compound (DIMEB)

This compound is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. The methylation at the 2 and 6 positions of the glucose moieties significantly enhances its aqueous solubility and alters its complexation characteristics compared to the parent beta-cyclodextrin. These properties make DIMEB an attractive excipient in drug delivery systems to improve the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1] A thorough understanding of its intrinsic stability is paramount for predicting its performance and ensuring the quality and shelf-life of final products.

Thermal Stability

The thermal stability of DIMEB is a critical factor, particularly for manufacturing processes that involve heat, such as sterilization and drying. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Table 1: Summary of Thermal Decomposition Data for Methylated β-Cyclodextrins

| Cyclodextrin (B1172386) Derivative | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Key Observations |

| This compound (DIMEB) | > 324 | Not specified | Higher thermal stability compared to permethylated β-cyclodextrin (PMBCD).[2] |

| Native β-Cyclodextrin | ~300 | 360 - 370 | Major decomposition phase.[3] |

Note: Data for DIMEB is limited. The provided value is a reported decomposition onset. Further studies are required to establish a detailed decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, glass transitions, and crystallization. For DIMEB, DSC studies in aqueous solutions have shown crystallization events at both low (around 18°C, forming hydrated clathrates) and high temperatures (around 60-70°C, as an anhydrate).[4]

Table 2: DSC Thermal Events for this compound in Aqueous Solution

| Thermal Event | Temperature Range (°C) | Description |

| Low-Temperature Crystallization | ~18 | Formation of highly hydrated clathrates.[4] |

| High-Temperature Crystallization | 60 - 70 | Crystallization as an anhydrate.[4] |

Chemical Stability

The chemical stability of DIMEB is influenced by factors such as pH and the presence of oxidizing agents. Understanding its degradation pathways is crucial for formulation development and determining appropriate storage conditions.

Hydrolytic Stability

The glycosidic bonds in the cyclodextrin ring can be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the macrocycle. While specific kinetic data for the hydrolysis of DIMEB across a wide pH range is scarce, a study on a closely related derivative, heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin, provides some insight into its stability in a basic medium.[5]

Table 3: Hydrolytic Stability of a DIMEB Derivative

| Compound | pH | Temperature (°C) | Half-life (hours) |

| Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin | 9.5 | 60 | ~19 |

Note: This data is for an acetylated derivative and should be considered an approximation for the stability of DIMEB itself. The presence of the acetyl group may influence the hydrolysis rate.

The stability of inclusion complexes formed with DIMEB can also be pH-dependent, which may indirectly suggest the stability of the DIMEB molecule itself across a pH range. For instance, the stability of a DIMEB complex with an ionizable drug may decrease at pH values where the drug is ionized.[6]

Oxidative Stability

DIMEB may be susceptible to oxidation, particularly at the hydroxyl groups. While a material safety data sheet for DIMEB advises avoiding contact with oxidizing agents, detailed kinetic studies on its oxidative degradation are not widely available. However, some studies suggest that methylated cyclodextrins may offer protection against oxidative stress in biological systems, implying a degree of stability against certain oxidative species.

Experimental Protocols

The following sections provide detailed methodologies for assessing the thermal and chemical stability of DIMEB. These protocols are based on general practices for pharmaceutical excipients and can be adapted for specific research needs.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of DIMEB.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of DIMEB powder into a clean TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10°C/min.

-

Temperature Range: 25°C to 600°C.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition and the temperature of maximum weight loss from the TGA and its first derivative (DTG) curves.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, glass transition, and crystallization of DIMEB.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of DIMEB powder into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating/Cooling Program:

-

Heat from 25°C to a temperature below the decomposition point (e.g., 250°C) at a rate of 10°C/min.

-

Hold for 2-5 minutes to ensure thermal equilibrium.

-

Cool to a low temperature (e.g., 0°C) at a rate of 10°C/min.

-

Heat again to the upper temperature limit at 10°C/min.

-

-

-

Data Analysis: Analyze the heat flow versus temperature thermogram to identify endothermic and exothermic peaks corresponding to thermal events.

Forced Degradation Studies: Hydrolysis Protocol

Objective: To evaluate the hydrolytic stability of DIMEB under acidic, basic, and neutral conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of DIMEB in purified water (e.g., 10 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

-

-

Incubation: Incubate the solutions at a controlled elevated temperature (e.g., 60°C).

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or Mass Spectrometer), to quantify the remaining DIMEB and detect any degradation products.

Forced Degradation Studies: Oxidation Protocol

Objective: To assess the oxidative stability of DIMEB.

Methodology:

-

Sample Preparation: Prepare a stock solution of DIMEB in purified water (e.g., 10 mg/mL).

-

Stress Condition: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining DIMEB and identify any oxidation products.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships related to the stability of DIMEB.

Caption: Workflow for Thermogravimetric Analysis (TGA) of DIMEB.

Caption: Workflow for Forced Hydrolysis Stability Testing of DIMEB.

Caption: Relationship between DIMEB's structure and its stability.

Conclusion

This compound generally exhibits good thermal stability, making it suitable for many pharmaceutical manufacturing processes. Its chemical stability, particularly against hydrolysis and oxidation, requires careful consideration during formulation development and storage. The provided experimental protocols offer a framework for researchers to conduct thorough stability assessments. Further studies are warranted to generate more comprehensive quantitative data on the degradation kinetics of DIMEB under various stress conditions to fully elucidate its stability profile. This will enable its optimal use in the development of safe and effective drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin: A water-soluble cyclodextrin derivative with low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Heptakis(2,6-di-O-methyl)-β-cyclodextrin fundamentals

An In-depth Technical Guide to Heptakis(2,6-di-O-methyl)-β-cyclodextrin

Introduction

Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven α-D-glucopyranose units. The methylation at the 2 and 6 positions of each glucose unit imparts unique physicochemical properties to DIMEB, distinguishing it from its parent cyclodextrin (B1172386). This modification significantly enhances its aqueous solubility and alters its complexation characteristics, making it a valuable excipient in various scientific and industrial applications, particularly in the pharmaceutical field.

This technical guide provides a comprehensive overview of the fundamental properties of DIMEB, including its physicochemical characteristics, detailed experimental protocols for its characterization, and insights into its interaction with biological systems. The information is intended for researchers, scientists, and drug development professionals working with cyclodextrins.

Physicochemical Properties

DIMEB's utility is largely dictated by its physical and chemical properties. The methylation of the hydroxyl groups reduces the intramolecular hydrogen bonding that limits the solubility of native β-cyclodextrin, resulting in a significantly more water-soluble molecule.[1] This enhanced solubility, coupled with its toroidal structure featuring a hydrophobic inner cavity and a hydrophilic exterior, makes it an effective molecular encapsulating agent.[2]

Core Physicochemical Data

A summary of the key quantitative properties of Heptakis(2,6-di-O-methyl)-β-cyclodextrin is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Identifiers | ||

| CAS Number | 51166-71-3 | [3] |

| Molecular Formula | C₅₆H₉₈O₃₅ | [3] |

| Molecular Weight | 1331.36 g/mol | [3] |

| Physical Properties | ||

| Appearance | White to light yellow powder | |

| Solubility (at 25°C) | ||

| Water | > 50 g / 100 cm³ | [4] |

| DMSO | > 50 g / 100 cm³ | [4] |

| Chloroform | > 10 g / 100 cm³ | [4] |

| Methanol | > 2 g / 100 cm³ | [4] |

| Optical Properties | ||

| Specific Rotation [α]20/D | +158 ± 3° (c = 10% in H₂O) | [5] |

Applications in Research and Development

DIMEB is widely employed in various fields due to its ability to form inclusion complexes with a wide range of guest molecules.

-

Pharmaceutical Formulations: Its primary application is to enhance the aqueous solubility and bioavailability of poorly soluble drugs.[2][6] By encapsulating a hydrophobic drug molecule within its cavity, DIMEB can increase its dissolution rate and stability.[2]

-

Drug Delivery: It is utilized as a cell penetration enhancer, facilitating the delivery of drugs across cell membranes.[2]

-

Analytical Chemistry: DIMEB serves as a chiral stationary phase in chromatography for the separation of enantiomers.[2]

-

Cell Biology Research: It is used to manipulate cellular cholesterol levels, enabling the study of cholesterol-dependent cellular processes and signaling pathways.[7]

Experimental Protocols

The characterization of DIMEB and its inclusion complexes is crucial for its effective application. The following sections provide detailed methodologies for key experiments.

Phase Solubility Studies

Phase solubility studies are a fundamental technique to determine the stoichiometry and apparent stability constant (Kₛ) of a drug-cyclodextrin complex. The method, as described by Higuchi and Connors, involves measuring the increase in the solubility of a guest molecule in the presence of increasing concentrations of the cyclodextrin.

Methodology:

-

Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of DIMEB at various molar concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).

-

Equilibration with Excess Drug: Add an excess amount of the guest drug to each DIMEB solution.

-

Shaking and Incubation: Seal the containers and shake them at a constant temperature (e.g., 25°C or 37°C) in a thermostatically controlled water bath shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant of each solution.

-

Centrifugation and Filtration: Centrifuge the aliquots to remove any undissolved drug particles. Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to ensure a clear solution.

-

Quantification of Solubilized Drug: Analyze the concentration of the dissolved drug in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis:

-

Plot the molar concentration of the solubilized drug against the molar concentration of DIMEB.

-

The resulting phase solubility diagram is typically linear (Aₗ-type) for 1:1 complexes.

-

The apparent stability constant (Kₛ) can be calculated from the slope and the intrinsic solubility (S₀) of the drug using the following equation: Kₛ = slope / (S₀ * (1 - slope))

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct determination of the thermodynamic parameters of binding between a host (DIMEB) and a guest molecule. It measures the heat released or absorbed during the binding event, allowing for the calculation of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the guest molecule in a suitable buffer and degas it thoroughly.

-

Prepare a solution of DIMEB in the same buffer and degas it. The concentration of DIMEB should typically be 10-20 times higher than that of the guest molecule.

-

-

Instrument Setup:

-

Load the guest solution into the sample cell of the ITC instrument.

-

Load the DIMEB solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the DIMEB solution into the guest solution while stirring.

-

Record the heat change associated with each injection.

-

-

Data Acquisition and Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of DIMEB to the guest molecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.

-

The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations: ΔG = -RT ln(Kₐ) ΔG = ΔH - TΔS

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for elucidating the structural details of inclusion complexes in solution. Changes in the chemical shifts of the protons of both the host (DIMEB) and the guest molecule upon complexation provide information about the geometry of the inclusion.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the guest molecule, DIMEB, and a mixture of the guest and DIMEB in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

-

¹H NMR Spectra Acquisition:

-

Acquire one-dimensional ¹H NMR spectra for all three samples under the same experimental conditions (temperature, concentration).

-

-

Spectral Analysis:

-

Compare the chemical shifts of the protons in the spectrum of the mixture with those of the free guest and free DIMEB.

-

Protons of the guest molecule that are located inside the DIMEB cavity will typically show a significant change in their chemical shifts (usually an upfield shift).

-

The inner protons of the DIMEB cavity (H-3 and H-5) are also sensitive to the presence of a guest molecule and will exhibit chemical shift changes.

-

-

2D NMR (ROESY):

-

For more detailed structural information, a two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed on the mixture.

-

Cross-peaks between the protons of the guest molecule and the inner protons of the DIMEB cavity in the ROESY spectrum provide direct evidence of their spatial proximity, confirming the formation of an inclusion complex and revealing the orientation of the guest within the cavity.

-

Biological Interactions and Signaling Pathways

DIMEB's interaction with cell membranes, particularly its ability to extract cholesterol, has significant implications for cellular function and signaling. Cholesterol is a critical component of specialized membrane microdomains known as lipid rafts, which serve as platforms for the organization and regulation of various signaling molecules.

Cholesterol Depletion and Signaling Cascade

By sequestering cholesterol from the plasma membrane, DIMEB can disrupt the integrity of lipid rafts. This disruption can lead to the activation of signaling pathways that are normally tightly regulated within these domains. For instance, in T lymphocytes, cholesterol depletion by a similar cyclodextrin, methyl-β-cyclodextrin, has been shown to induce the activation of key signaling proteins.[8] This provides a model for the potential effects of DIMEB.

The following diagram illustrates the proposed signaling cascade initiated by DIMEB-mediated cholesterol depletion.

Caption: DIMEB-induced cholesterol depletion and subsequent signaling activation.

Experimental Workflow for Studying DIMEB's Effect on Cellular Cholesterol

The following workflow outlines the key steps to investigate the impact of DIMEB on cellular cholesterol levels and the subsequent effects on cell viability.

References

- 1. In Search of the Most Stable Molecular Configuration of Heptakis(2,6-O-dimethyl)-β-cyclodextrin and Its Complex with Mianserin: A Comparison of the B3LYP-GD2 and M062X-GD3 Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mpbio.com [mpbio.com]

- 4. Cyclolab [cyclolab.hu]

- 5. Heptakis(2,6-di-O-methyl)-β-cyclodextrin - CAS-Number 51166-71-3 - Order from Chemodex [chemodex.com]

- 6. 2,6-DI-O-METHYL-BETA-CYCLODEXTRIN | 51166-71-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Host and Guest: A Technical Guide to Molecular Encapsulation by DM-β-CD

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) stands out as a chemically modified cyclodextrin (B1172386) with significant potential in pharmaceutical sciences. Its unique structural characteristics, featuring a hydrophilic exterior and a hydrophobic inner cavity, enable the formation of inclusion complexes with a wide array of poorly soluble drug molecules. This process, known as molecular encapsulation, can profoundly enhance the solubility, stability, and bioavailability of guest compounds. This technical guide delves into the core mechanisms governing the formation of these inclusion complexes, the thermodynamic driving forces, and the critical experimental methodologies used for their characterization. Furthermore, it explores the impact of this encapsulation on cellular processes, providing a comprehensive resource for researchers and professionals in drug development.

The Architecture of Encapsulation: DM-β-CD Structure and Complex Formation

DM-β-CD is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4 linked glucopyranose units. The methylation of the hydroxyl groups at the 2 and 6 positions of each glucose unit imparts distinct properties to the molecule. This modification enhances its aqueous solubility compared to the parent β-cyclodextrin and extends the hydrophobic cavity, making it a more versatile host for a broader range of guest molecules.

The encapsulation process is a dynamic equilibrium where a guest molecule partitions from the surrounding aqueous medium into the hydrophobic cavity of the DM-β-CD. This forms a non-covalent inclusion complex. The primary driving forces behind this phenomenon are:

-

Hydrophobic Interactions: The energetically unfavorable interaction between the non-polar guest molecule and the surrounding water molecules is a major driving force. The encapsulation of the guest within the cyclodextrin cavity allows for the release of these "high-energy" water molecules, leading to a favorable increase in entropy.

-

Van der Waals Forces: Weak, short-range attractive forces between the guest molecule and the atoms lining the interior of the DM-β-CD cavity contribute to the stability of the complex.

-

Hydrogen Bonding: Although the interior of the cavity is predominantly hydrophobic, the ether linkages and remaining hydroxyl groups can participate in hydrogen bonding with suitable guest molecules, further stabilizing the complex.

-

Release of Conformational Strain: The native cyclodextrin molecule can exist in a somewhat strained conformation. The inclusion of a guest molecule can alleviate this strain, providing an additional energetic incentive for complex formation.

The stoichiometry of these inclusion complexes is most commonly 1:1, with one guest molecule encapsulated within one DM-β-CD molecule. However, other stoichiometries, such as 1:2 or 2:1, are also possible depending on the size and shape of the guest molecule and the experimental conditions.

Caption: The process of a guest molecule entering the DM-β-CD cavity.

Quantitative Analysis of DM-β-CD Inclusion Complexes

The formation of inclusion complexes can be quantitatively described by the binding constant (K) and thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS). These parameters provide valuable insights into the stability and the nature of the interactions within the complex.

| Guest Molecule | Method | Stoichiometry (Host:Guest) | Binding Constant (K) (M⁻¹) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Rutin | Phase Solubility | 1:1 | 1012.4 | - | - | [1] |

| Docetaxel | 1H NMR | 1:1 | - | - | - | [2] |

| Olmesartan Medoxomil | Phase Solubility | 1:1 | - | - | - | [3] |

| Phenol | Calorimetry | 1:1 | - | -21.9 | - | [4] |

| Mianserin | ITC | 1:1 | - | - | - | [5] |

| Econazole | Phase Distribution | 1:1 | 29.3 x 10³ | - | - | [6] |

Table 1: Quantitative Data for DM-β-CD Inclusion Complexes with Various Guest Molecules. Note: "-" indicates data not provided in the cited source.

Experimental Protocols for Characterization

A comprehensive characterization of DM-β-CD inclusion complexes is crucial for understanding their properties and potential applications. The following are detailed methodologies for key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.

Methodology:

-

Sample Preparation:

-

Prepare a solution of DM-β-CD (typically in the micromolar range) in a suitable buffer.

-

Prepare a solution of the guest molecule (typically 10-20 times more concentrated than the DM-β-CD solution) in the exact same buffer to minimize heats of dilution.

-

Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the reference power (e.g., 5 µcal/sec).

-

-

Titration:

-

Load the DM-β-CD solution into the sample cell and the guest molecule solution into the injection syringe.

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the guest solution into the DM-β-CD solution.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the guest to DM-β-CD.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

-

Caption: A streamlined workflow for ITC experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for elucidating the structure of inclusion complexes in solution.

Methodology:

-

Sample Preparation:

-